2,3-二甲基-2-丁硫醇

描述

2,3-Dimethyl-2-butanethiol is a chemical compound that is closely related to 2-butanethiol and 2,3-dimethyl-2-butene. While the provided papers do not directly discuss 2,3-Dimethyl-2-butanethiol, they provide insights into similar compounds which can be used to infer some properties and characteristics of 2,3-Dimethyl-2-butanethiol.

Synthesis Analysis

The synthesis of compounds related to 2,3-Dimethyl-2-butanethiol, such as butyrate derivatives and 1,3-dioxane derivatives, involves various chemical reactions and techniques. For instance, the synthesis of butyrate derivatives like allyl 2-acetyl-3-(phenylamino)butanoate involves characterizing structures using spectroscopic techniques and X-ray diffraction . Although the synthesis of 2,3-Dimethyl-2-butanethiol is not explicitly described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 2,3-dimethyl-2-butene, a compound similar to 2,3-Dimethyl-2-butanethiol, has been investigated using molecular mechanics and ab initio calculations. These studies have provided insights into the orientation of methyl groups and the potential energy surface surrounding the molecule's conformation . Additionally, electron diffraction has been used to determine the gas phase molecular structure of 2,3-dimethyl-2-butene, revealing details such as bond lengths and angles . These methods could be used to analyze the molecular structure of 2,3-Dimethyl-2-butanethiol.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2,3-Dimethyl-2-butanethiol can be complex. For example, the self-condensation of 1-phenyl-butane-1,3-dione mono-S-methylisothiosemicarbazone in the presence of nickel(II) acetate leads to the formation of macrocyclic and open-chain complexes . This indicates that the chemical behavior of 2,3-Dimethyl-2-butanethiol could also be diverse and may form various types of complexes under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butanethiol have been studied extensively, providing information on its thermodynamic properties, heat capacity, triple point temperature, heat of fusion, and vapor pressure . Although these properties are specific to 2-butanethiol, they offer a baseline for understanding the behavior of thiol compounds, which could be extrapolated to 2,3-Dimethyl-2-butanethiol. Additionally, the study of rotational isomerism in compounds like 2,3-dimethyl butane provides insights into the energy differences between rotational isomers, which could be relevant for understanding the properties of 2,3-Dimethyl-2-butanethiol .

科学研究应用

1. 催化反应和机理

- 热反应机理:异丁硫醇在自由基过程中转化为 H2S,在反应体系中存在甲硫醇和二甲基硫醚作为产物 (Yan, Luo, Xiang, & Xia, 2004)。

- 硫化过程:2,3-二甲基-2-丁烯(聚异戊二烯的模型化合物)在硫磺硫化背景下进行了研究,揭示了交联形成和反应机理的见解 (Morgan & Mcgill, 2000)。

2. 可再生能源和工业应用

- 生物燃料和溶剂生产:2,3-丁二醇与 2,3-二甲基-2-丁硫醇密切相关,它可以脱水形成二恶烷混合物,具有作为可持续汽油混合组分、柴油氧合剂和工业溶剂的潜力 (Harvey, Merriman, & Quintana, 2016)。

3. 聚合物化学

- 硫醇添加到聚丁二烯:研究了丁硫醇及其衍生物对羟基端聚丁二烯的自由基加成,提供了对反应速率和分子量变化的见解 (Campa & Pham, 1981)。

4. 光谱研究

- 旋转异构体分析:研究了 2-甲基丁烷和 2,3-二甲基丁烷的拉曼光谱,以了解不同温度下的旋转异构现象和分子行为 (Szasz & Sheppard, 1949)。

5. 化学反应和性质

- 有机锂反应研究:分析了包括 2-锂-2-丁烯在内的各种有机锂化合物的反应途径和产物,有助于加深对有机金属化学的理解 (Denney & Davis, 1970)。

属性

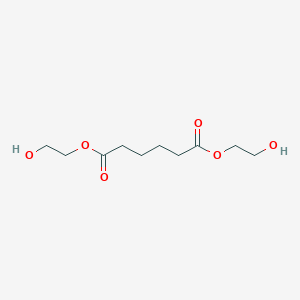

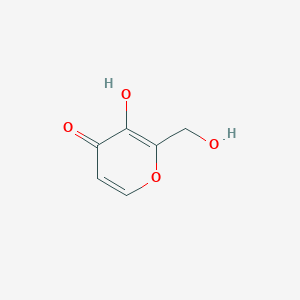

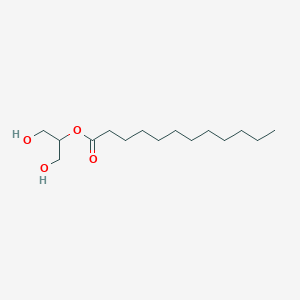

IUPAC Name |

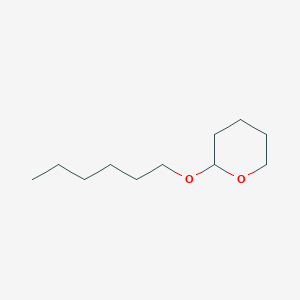

2,3-dimethylbutane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJLQECEGNIMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

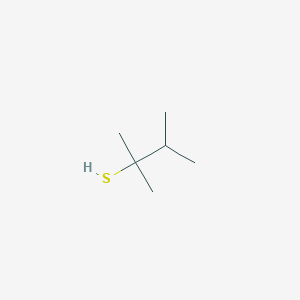

Canonical SMILES |

CC(C)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167673 | |

| Record name | 2-Butanethiol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-2-butanethiol | |

CAS RN |

1639-01-6 | |

| Record name | 2-Butanethiol, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanethiol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)